molecular formula C11H8Cl2O3 B14446059 Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate CAS No. 78860-85-2

Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate

Cat. No.: B14446059
CAS No.: 78860-85-2
M. Wt: 259.08 g/mol
InChI Key: FUNDSVHOXPGKRY-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a dichlorophenyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

CAS No.

78860-85-2

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.08 g/mol

IUPAC Name

methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C11H8Cl2O3/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-6H,1H3

InChI Key

FUNDSVHOXPGKRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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